molecular formula C₂₅H₂₆N₂O₄ B1663513 6-[2-[(E,3Z)-3-(3-ethyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]-1,3-benzoxazol-3-ium-3-yl]hexanoate CAS No. 260430-02-2

6-[2-[(E,3Z)-3-(3-ethyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]-1,3-benzoxazol-3-ium-3-yl]hexanoate

Cat. No. B1663513
M. Wt: 418.5 g/mol
InChI Key: WORLWSFCGZCFSW-UHFFFAOYSA-N
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Description

6-[2-[(E,3Z)-3-(3-ethyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]-1,3-benzoxazol-3-ium-3-yl]hexanoate is a chemical compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of benzoxazolium compounds and has a unique structure that makes it a promising candidate for various research applications.

Scientific Research Applications

Synthesis Techniques:

  • The compound undergoes acid-catalyzed reactions and rearrangements to form derivatives like ethyl 2-(benzoxazol-2-yl)-5,6-dichloro-3-hydroxybenzoate and ethyl 2-(benzoxazol-2-yl)-4,5,6-trichloro-3-hydroxybenzoate, showcasing its reactivity and potential for derivative synthesis (Tupaeva et al., 2013).
  • New derivatives of benzoxazole were synthesized, characterizing their antimicrobial potential and indicating the compound's relevance in bioactive molecule development (Balaswamy et al., 2012).

Structural and Molecular Studies:

  • Quantum-chemical calculations for mono- and trimethyne thiacarbocyanine dyes related to benzoxazole derivatives indicate their potential to form π-stacking dimers and various tetramer configurations, providing insights into their molecular interactions and structural properties (Avakyan et al., 2014).
  • X-ray crystallography revealed the molecular structure of benzoxazole derivatives, contributing to understanding the compound's molecular geometry and potential for interaction with other molecules (M. Ghorbani, 2011).

Functional Applications

Biological and Pharmacological Activities:

  • Benzoxazole derivatives were found to possess antimicrobial and analgesic activities, highlighting their potential in medical and pharmaceutical applications (Jayanna et al., 2013).

Molecular Sensing and Reporting:

  • BOXTO, a dye related to benzoxazole, was used as a real-time PCR reporting fluorescent dye, indicating the compound's application in molecular biology and genetic analysis (A. Ahmad, 2007).

Material Science and Solar Energy Applications:

  • Carboxylated cyanine dyes related to benzoxazole were utilized to improve photoelectric conversion efficiency in dye-sensitized solar cells, showcasing the compound's relevance in energy conversion and material science (Wenjun Wu et al., 2009).

Future Directions

The future directions for research into this compound would likely depend on its potential applications. If it exhibits bioactive properties, it could be of interest in the development of new pharmaceuticals .

properties

IUPAC Name

6-[2-[(E,3Z)-3-(3-ethyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]-1,3-benzoxazol-3-ium-3-yl]hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O4/c1-2-26-19-11-5-7-13-21(19)30-23(26)15-10-16-24-27(18-9-3-4-17-25(28)29)20-12-6-8-14-22(20)31-24/h5-8,10-16H,2-4,9,17-18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WORLWSFCGZCFSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4O3)CCCCCC(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN\1C2=CC=CC=C2O/C1=C\C=C\C3=[N+](C4=CC=CC=C4O3)CCCCCC(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-(3-(3-Ethylbenzo[d]oxazol-3-ium-2-yl)allylidene)benzo[d]oxazol-3(2H)-yl)hexanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-[2-[(E,3Z)-3-(3-ethyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]-1,3-benzoxazol-3-ium-3-yl]hexanoate
Reactant of Route 2
6-[2-[(E,3Z)-3-(3-ethyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]-1,3-benzoxazol-3-ium-3-yl]hexanoate
Reactant of Route 3
6-[2-[(E,3Z)-3-(3-ethyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]-1,3-benzoxazol-3-ium-3-yl]hexanoate
Reactant of Route 4
6-[2-[(E,3Z)-3-(3-ethyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]-1,3-benzoxazol-3-ium-3-yl]hexanoate
Reactant of Route 5
6-[2-[(E,3Z)-3-(3-ethyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]-1,3-benzoxazol-3-ium-3-yl]hexanoate
Reactant of Route 6
6-[2-[(E,3Z)-3-(3-ethyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]-1,3-benzoxazol-3-ium-3-yl]hexanoate

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